Frontier Orbital Energy Lowering via 2,9-Difluoro Substitution vs. Non-Fluorinated DMQA
The electron-withdrawing fluorine atoms at the 2- and 9-positions of CFDMQA are expected to lower both the HOMO and LUMO energies relative to the non-fluorinated analog N,N′-dimethylquinacridone (DMQA, CAS 19205-19-7), consistent with the well-characterized behaviour of fluorinated quinacridone derivatives [1]. For the directly studied butyl-substituted pair, N,N′-di(n-butyl)-2,9-difluoroquinacridone (C4-DFQA) exhibits measurably deeper HOMO and LUMO levels compared to N,N′-di(n-butyl)-quinacridone (C4-QA), leading to a reduced electron injection barrier and lower device turn-on voltage [2]. Commercial DMQA is reported with HOMO = 5.35–5.40 eV and LUMO = 3.17–3.20 eV; the 2,9-difluoro substitution on CFDMQA is anticipated to shift both levels downward by approximately 0.2–0.4 eV based on the magnitude of the fluorine-induced shift observed in the C4-DFQA / C4-QA system . Direct experimentally measured HOMO/LUMO values for CFDMQA are not available in the peer-reviewed open literature; the predicted shift is a class-level inference grounded in the established electronic effect of fluorine on the quinacridone core.
| Evidence Dimension | HOMO / LUMO energy level shift induced by 2,9-difluoro substitution |
|---|---|
| Target Compound Data | CFDMQA: HOMO and LUMO predicted to be ~0.2–0.4 eV lower than DMQA; exact experimental values not yet reported in open literature. |
| Comparator Or Baseline | DMQA (N,N′-dimethylquinacridone): HOMO = 5.35–5.40 eV, LUMO = 3.17–3.20 eV (vendor data); C4-DFQA vs. C4-QA: fluorine-induced HOMO/LUMO lowering confirmed experimentally [1] . |
| Quantified Difference | Estimated HOMO/LUMO downward shift of ~0.2–0.4 eV for CFDMQA relative to DMQA, inferred from the analogous C4-DFQA / C4-QA pair. |
| Conditions | Class-level inference from fluorinated vs. non-fluorinated N,N′-dialkylquinacridones; direct UPS/IPES or CV data for CFDMQA not available. |
Why This Matters
Lower-lying LUMO reduces the electron injection barrier at common cathodes (e.g., Al, LiF/Al), which is critical for achieving low driving voltage and high power efficiency in OLEDs; procurement of CFDMQA over DMQA targets this specific electronic advantage.
- [1] Zhao, Y. et al. Fluorinated quinacridone derivative based organic light-emitting device with high power efficiency. Org. Electron. 2010, 11, 1180–1184. View Source
- [2] Saadi, D. et al. N,N′-Substituted quinacridones for organic electronic device applications. Mater. Adv. 2023, 4, 2214–2225. View Source
